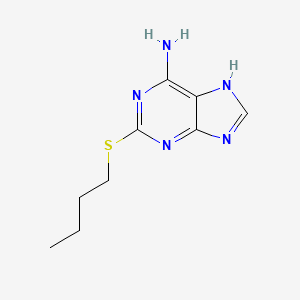
2-butylsulfanyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butylsulfanyl-7H-purin-6-amine is an organic compound with the molecular formula C9H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-7H-purin-6-amine typically involves the introduction of a butylsulfanyl group to the purine ring. One common method is the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-butylsulfanyl-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted purine derivatives.
Reduction: Reduced forms of the purine ring or the butylsulfanyl group.
Aplicaciones Científicas De Investigación
2-butylsulfanyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-butylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-benzylaminopurine: Another purine derivative with similar structural features but different functional groups.
2-chloropurine: Shares the purine core but has a chlorine atom instead of the butylsulfanyl group.
6-mercaptopurine: A well-known purine derivative used in medicine, particularly in cancer treatment.
Uniqueness
2-butylsulfanyl-7H-purin-6-amine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72278-43-4 |
|---|---|
Fórmula molecular |
C9H13N5S |
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
2-butylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
Clave InChI |
VQZIQEHFOVVBKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=C2C(=N1)N=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


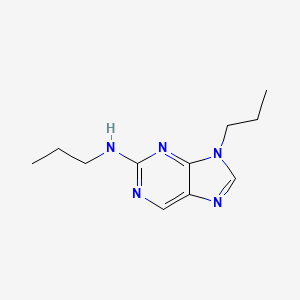


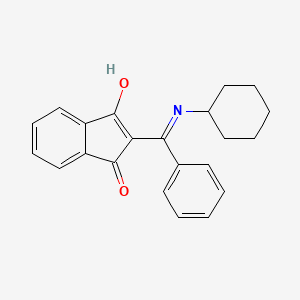
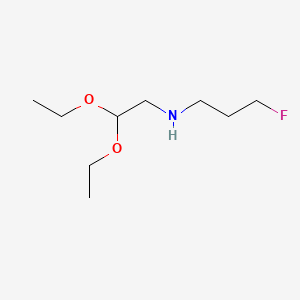

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
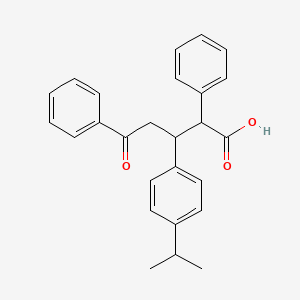
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)

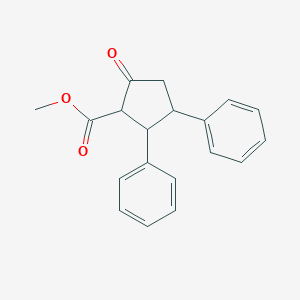
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
